N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide is a benzoxazepine derivative featuring a 3-(trifluoromethyl)benzamide substituent. The benzoxazepine core provides a rigid bicyclic scaffold, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition or CNS-targeted drug development. Its molecular formula is C20H17F3N2O3, with a molecular weight of 390.36 g/mol.
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-2-24-8-9-27-16-7-6-14(11-15(16)18(24)26)23-17(25)12-4-3-5-13(10-12)19(20,21)22/h3-7,10-11H,2,8-9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGRPPIQDKCOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
- Molecular Formula : C15H20F3N2O
- Molecular Weight : 306.33 g/mol
- CAS Number : 922055-28-5
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cytokine Release : Benzoxazepines have been shown to suppress interleukin (IL)-17 release in human T-helper 17 (TH17) cells. This suppression is thought to occur via an induced-fit binding mode to the nuclear receptor RORγt, which is crucial for TH17 cell differentiation and function .
- Anti-Diabetic Potential : Similar compounds in the benzoxazepine family have been investigated for their roles in treating Type 1 and Type 2 diabetes. They appear to influence metabolic pathways that regulate insulin sensitivity and glucose homeostasis .
- Antitumor Activity : Some studies suggest that benzoxazepines may exhibit antitumor properties by modulating pathways involved in cell proliferation and apoptosis. The trifluoromethyl group is believed to enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells .
Biological Activity Data
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on IL-17 Release : A study demonstrated that benzoxazepines could significantly reduce IL-17 levels in vitro, suggesting a therapeutic potential for autoimmune diseases where IL-17 plays a pivotal role .
- Diabetes Management Research : Another research effort focused on the use of related benzoxazepine derivatives in animal models of diabetes, showing improvements in glucose tolerance tests and insulin sensitivity .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that benzoxazepine derivatives could induce apoptosis and inhibit growth in a dose-dependent manner, supporting their potential as anticancer agents .
Comparison with Similar Compounds
Key Structural Differences
The compound shares structural similarities with two analogs:
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide (CAS 922128-36-7)
3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide (CAS 922054-59-9)
Core Similarities : All three compounds retain the 4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl backbone.
Key Variations :
- Target Compound : Aromatic 3-(trifluoromethyl)benzamide group.
- Analog 1 : Aliphatic cyclohexanecarboxamide substituent.
- Analog 2 : Aliphatic cyclopentyl-propanamide chain.
Physicochemical Properties
*Predicted based on substituent chemistry.
Pharmacological Implications
- Target Compound : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, as seen in kinase inhibitors like sorafenib .
- Analog 1 : The cyclohexane group may reduce solubility but improve membrane permeability, common in CNS drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
